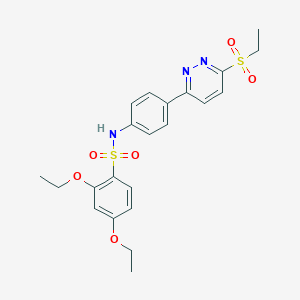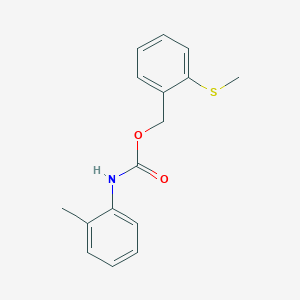
2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate is not explicitly provided in the sources I found .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, reactions at the benzylic position are common in similar compounds . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the sources I found .Applications De Recherche Scientifique
- The synthesis of these compounds involves cyclization of o-diamino-pyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid (5), a key intermediate product .
- Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate is a novel compound used in peptide synthesis .
- 2-Methoxy-4-(methylsulfanyl)benzoic acid (5) serves as a crucial intermediate in the synthesis of compounds 1 and 2 .
- Previous methods for its synthesis were complex and yielded low amounts of the target product .
Cardiovascular Research
Peptide Synthesis
Metabolism Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
Synthetic Intermediates
Drug Resynthesis
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-3-5-9-14(12)17-16(18)19-11-13-8-4-6-10-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIYHSQOFXQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

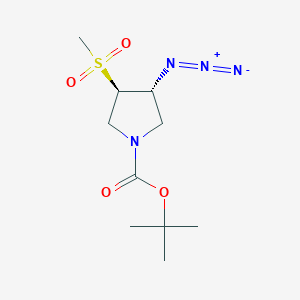
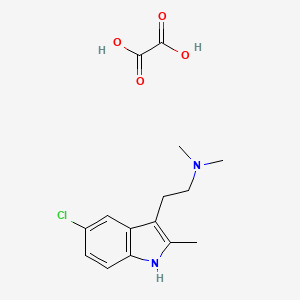
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)
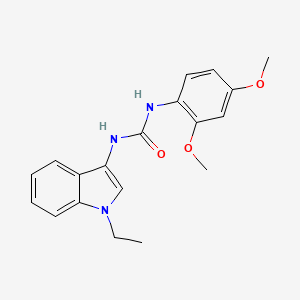
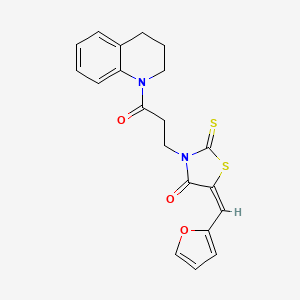

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)
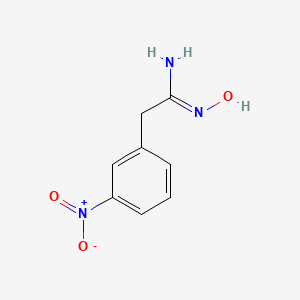
![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)
